

validation analytical methods Dorzolamide pharmaceutical preparations

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Compound Focus: Dorzolamide Hydrochloride

CAS No.: 130693-82-2

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Comparison of Validated RP-HPLC Methods for Dorzolamide

Feature	Method for Dorzolamide Alone [1]	Method for Dorzolamide & Timolol Maleate [2]
Analyte(s)	Dorzolamide	Dorzolamide and Timolol Maleate
Column	Zorbax SB C18 (250 mm × 4.6 mm, 5 µm) [1]	Inertsil ODS 3V C18 (250 × 4.6 mm, 5 µm) [2]
Mobile Phase	Phosphate buffer (pH 2.5):Acetonitrile (90:10, v/v) [1]	1-Octane Sulphonic acid buffer (pH 3.5):Acetonitrile (64:36, V/V) [2]
Flow Rate	0.8 mL/min [1]	1.0 mL/min [2]
Detection Wavelength	254 nm [1]	254 nm (Dorzolamide); 295 nm (Timolol) [2]
Retention Time	~2.65 minutes [1]	~6.02 minutes (Dorzolamide); ~8.25 minutes (Timolol) [2]

Feature	Method for Dorzolamide Alone [1]	Method for Dorzolamide & Timolol Maleate [2]
Linearity Range	10 - 150 µg/mL [1]	4 - 720 µg/mL (Dorzolamide); 1 - 180 µg/mL (Timolol) [2]
Correlation Coefficient (r ²)	0.9999 [1]	0.999 (for both drugs) [2]
Accuracy (% Recovery)	99.53% - 100.32% [1]	Information not available in abstract
Precision (%RSD)	≤ 0.14% [1]	Information not available in abstract
LOD	0.0405 µg/mL [1]	0.6951 µg/mL (Dorzolamide); 0.2489 µg/mL (Timolol) [2]
LOQ	0.1226 µg/mL [1]	2.3214 µg/mL (Dorzolamide); 0.8317 µg/mL (Timolol) [2]

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the table.

Method for Dorzolamide Assay in Ophthalmic Solutions [1]

- **Instrumentation:** HPLC system with UV detector, manual injector (20 µL loop).
- **Chromatographic Conditions:** Isocratic elution with a mobile phase of 50 mM phosphate buffer (pH 2.5) and acetonitrile (90:10, v/v). The flow rate was 0.8 mL/min, and the column was maintained at 30°C. Detection was performed at 254 nm.
- **Standard Preparation:** A stock solution of 1000 µg/mL of pure Dorzolamide was prepared in water. Working standards were diluted to concentrations within the linearity range.
- **Sample Preparation:** 1 mL of ophthalmic solution was transferred to a 100 mL volumetric flask, sonicated with the mobile phase, and diluted to volume. A further dilution was made to achieve a final concentration of approximately 50 µg/mL.
- **Validation Protocol:** The method was validated as per ICH guidelines. Specificity was assessed by analyzing standard, sample, and placebo solutions. Linearity, accuracy (recovery study), precision

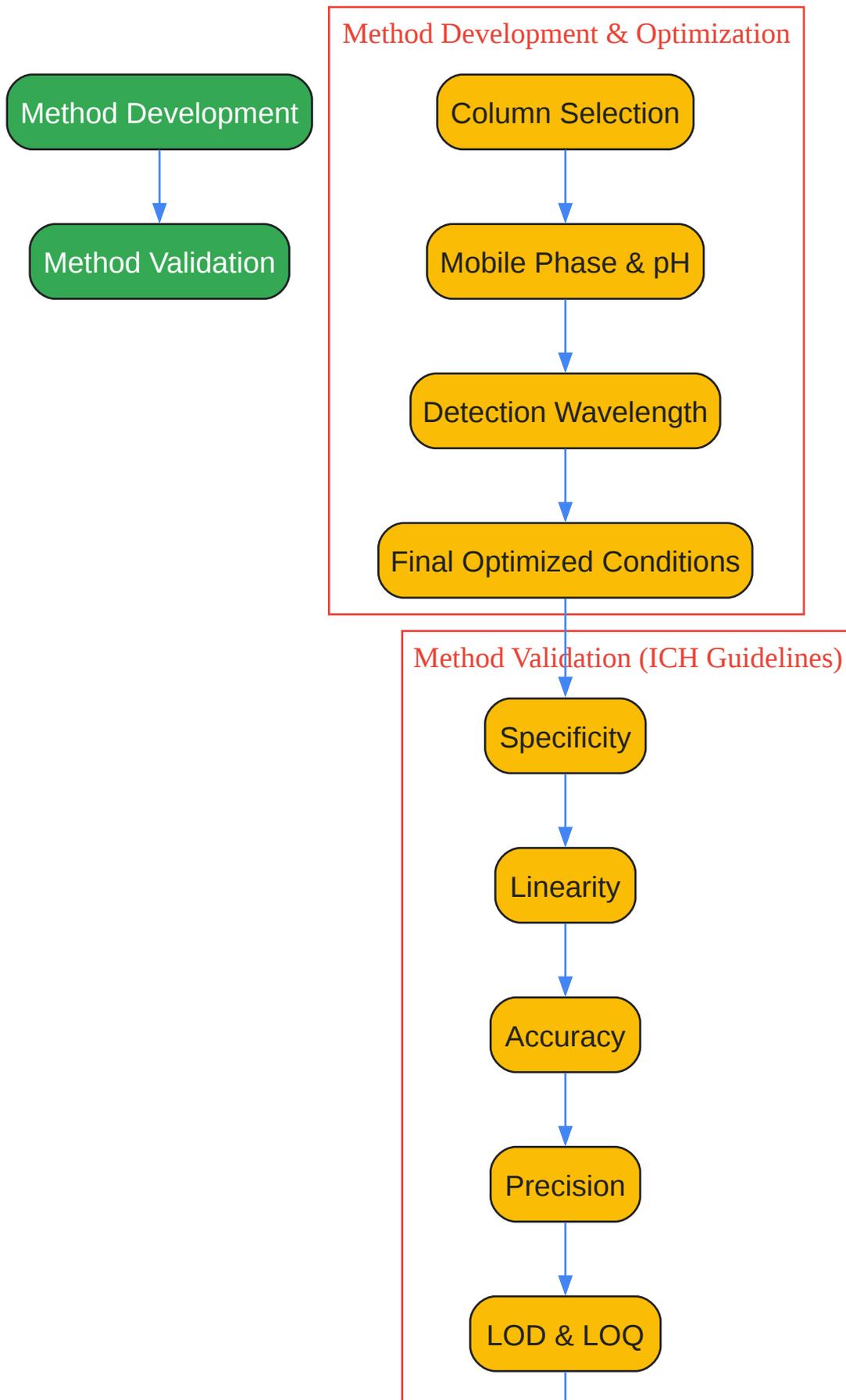
(repeatability and intermediate precision), LOD, LOQ, and robustness (by deliberately varying flow rate and mobile phase composition) were all evaluated.

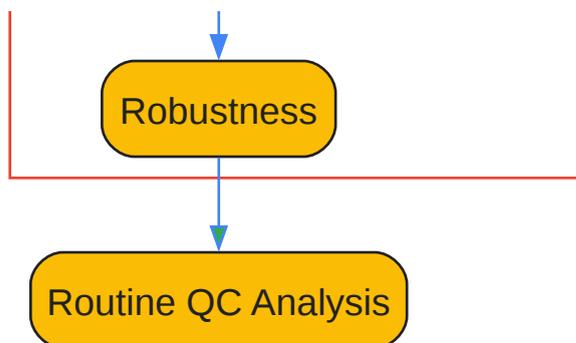
Method for Simultaneous Determination of Dorzolamide and Timolol Maleate [2]

- **Instrumentation:** HPLC system with PDA detector.
- **Chromatographic Conditions:** Isocratic elution with a mobile phase of 0.02M 1-Octane Sulphonic acid buffer (pH 3.5) and acetonitrile (64:36, V/V). The flow rate was 1.0 mL/min.
- **Internal Standard:** Brimonidine was used.
- **Detection:** Multiple wavelengths were used—254 nm for Dorzolamide and 295 nm for Timolol Maleate.
- **Validation Protocol:** The method was validated for linearity over the specified ranges, LOD, and LOQ.

Workflow of Method Development and Validation

The diagram below outlines the general workflow for developing and validating an RP-HPLC method, as demonstrated in the studies.





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Key Takeaways for Researchers

- **Method Selection:** The choice between a single-component or a combination method depends entirely on your drug formulation. The method for Dorzolamide alone is **faster and more sensitive** (shorter run time, lower LOD/LOQ) [1], while the combination method is essential for products containing both active ingredients [2].
- **Critical Parameters:** Both studies highlight that parameters like mobile phase composition, pH, and column temperature are critical for achieving good resolution and peak shape. The use of a **buffered mobile phase at an acidic pH** is a common and effective strategy.
- **Comprehensive Validation:** A robust analytical method must be validated according to ICH guidelines. The provided data for **linearity, accuracy, and precision** in these studies meet the stringent standards required for quality control in pharmaceutical development [1] [2].

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References

1. New RP-HPLC Method Development and Validation for ... [pmc.ncbi.nlm.nih.gov]
2. DEVELOPMENT AND VALIDATION OF RP-HPLC ... [jddtonline.info]

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